molecular formula C6H3ClF3NO3S B8258429 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B8258429
M. Wt: 261.61 g/mol
InChI Key: BRIAHJOYBYPUMS-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a specialized pyridine-based building block designed for advanced chemical synthesis and research applications. The compound features a sulfonyl chloride group on the pyridine ring, which is highly reactive and serves as a key handle for the formation of sulfonamide linkages, a crucial motif in medicinal and agrochemistry . The presence of the trifluoromethoxy (OCF3) group at the 5-position is a significant structural feature, as this moiety is known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and membrane permeability . This reagent is primarily used as a critical synthetic intermediate in the discovery and development of novel active ingredients. In agrochemical research , analogous trifluoromethylpyridine (TFMP) derivatives are found in the formulations of more than 20 commercial pesticides, including fungicides and herbicides such as fluazinam and fluopicolide . The biological activity of these compounds is attributed to the synergistic effect of the electron-withdrawing trifluoromethoxy group and the nitrogen atom in the pyridine ring, which influences the molecule's affinity for biological targets and its behavior in plants . In pharmaceutical research , the sulfonyl chloride functional group is instrumental in constructing sulfonamide-based compound libraries for high-throughput screening against various disease targets. The incorporation of the trifluoromethoxy group is a strategic bioisosteric replacement that can fine-tune a molecule's electronic properties and overall pharmacodynamic profile . Please Note: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-4(2-11-3-5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAHJOYBYPUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involve several steps. The preparation methods typically include:

    Synthetic Routes: The synthesis of this compound involves multi-step organic reactions. These reactions often require specific reagents and catalysts to achieve the desired product.

    Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. These conditions are crucial to ensure the purity and yield of the final product.

    Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes.

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.

    Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • This compound serves as a crucial building block in the synthesis of various organic compounds. It is frequently employed in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Reactivity and Mechanism

  • The sulfonyl chloride group is highly reactive, enabling it to participate in a variety of chemical reactions such as acylation and sulfonation. This reactivity is leveraged in synthetic pathways to create complex molecular architectures essential for drug development.

Pharmaceutical Applications

Drug Development

  • 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is utilized in the synthesis of novel pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates is known to enhance their metabolic stability and bioavailability, leading to improved therapeutic profiles.

Case Study: Antibacterial Activity

  • Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, thioether-containing compounds derived from trifluoromethylpyridine showed promising results against Ralstonia solanacearum, with activity levels significantly higher than traditional antibiotics at specific concentrations.

Agrochemical Applications

Development of Pesticides

  • The compound is also applied in the agrochemical industry for developing herbicides and insecticides. Its unique chemical properties confer enhanced efficacy compared to conventional agents, making it a valuable component in crop protection strategies.

Case Study: Insecticidal Efficacy

  • Studies have indicated that trifluoromethylpyridine derivatives possess insecticidal properties that outperform traditional compounds. For example, certain derivatives have shown substantial effectiveness against common agricultural pests, highlighting their potential utility in sustainable agriculture .

Antimicrobial Properties

  • Beyond its applications in pharmaceuticals and agrochemicals, this compound has been investigated for its antimicrobial activities. Compounds containing similar structures have demonstrated potent efficacy against various pathogens, including fungi and bacteria.

Table: Summary of Biological Activities

CompoundActivity TypeTarget OrganismConcentration (mg/L)Activity (%)
CFTPSAntibacterialR. solanacearum10067
E1AntibacterialR. solanacearum10054
E6AntibacterialR. solanacearum5064
E13AntibacterialR. solanacearum5063

Research Findings and Insights

Pharmacokinetics

  • The pharmacokinetic profile of compounds derived from this compound suggests favorable absorption and distribution characteristics, which are crucial for maintaining effective concentrations in biological systems .

Future Directions

  • Ongoing research continues to explore the potential applications of this compound in developing new therapeutic agents and agrochemicals. The ability to modify its structure further enhances its utility across various scientific disciplines.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) CAS Number Key Features
This compound C₆H₃ClF₃NO₃S 261.52 -OCF₃ (5), -SO₂Cl (3) Not explicitly listed High reactivity due to -OCF₃; used in pharmaceuticals
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₃ClF₃NO₂S 245.52 -CF₃ (5), -SO₂Cl (3) EN 300-814013 Strong electron-withdrawing -CF₃ group; 99.5% purity
5-(Difluoromethyl)pyridine-3-sulfonyl chloride C₆H₄ClF₂NO₂S 227.62 -CHF₂ (5), -SO₂Cl (3) 1780034-60-7 Moderate reactivity; lower molecular weight
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S 260.13 -Cl (5), -OCH₃ (2), -SO₂Cl (3) 1261451-92-6 Dual substituents (-Cl, -OCH₃); positional isomer
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 245.52 -CF₃ (5), -SO₂Cl (2) T791526 Positional isomer (sulfonyl at C2); discontinued

Biological Activity

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO2S. It features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight239.64 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves the reaction of a pyridine derivative with trifluoromethoxy reagents under acidic conditions, followed by sulfonylation using chlorosulfonic acid or similar reagents. This method allows for the selective introduction of the trifluoromethoxy and sulfonyl groups onto the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study demonstrated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL for different bacterial strains .
  • Evaluation of Anticancer Properties : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Applications

The unique properties of this compound make it a valuable intermediate in drug development:

  • Pharmaceuticals : Used in the synthesis of novel antimicrobial and anticancer agents.
  • Research : Employed as a tool compound for studying enzyme mechanisms and cellular pathways.

Q & A

Q. What are the standard synthetic routes for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The most common synthesis involves reacting 5-(trifluoromethoxy)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include:
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., decomposition of the sulfonyl chloride group) .
  • Solvent : Use inert solvents like dichloromethane or tetrahydrofuran (THF) to enhance solubility and control exothermic reactions .
  • Purification : Column chromatography or recrystallization improves purity (>95% GC/HPLC) .

Table 1 : Comparison of Synthetic Approaches

MethodConditionsYield (%)Purity (%)Reference
Chlorosulfonic acid0–5°C, THF70–85>95
Sulfur trioxide complexRoom temperature60–7590–95

Q. How is this compound characterized using spectroscopic techniques?

  • Key Spectral Markers :
  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.5–9.0 ppm (deshielded due to electron-withdrawing groups). The trifluoromethoxy group shows a distinct singlet in ¹⁹F NMR at δ -55 to -60 ppm .
  • IR Spectroscopy : Strong S=O stretches at 1360–1390 cm⁻¹ and 1140–1180 cm⁻¹ confirm the sulfonyl chloride group .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 279.06 (calculated) with fragmentation patterns matching the trifluoromethoxy and sulfonyl chloride moieties .

Q. What are the common applications of this compound in derivatization for analytical chemistry?

  • Derivatization in LC-MS/MS :
  • Reacts with hydroxyl or amine groups in steroids, estrogens, or pharmaceuticals to form sulfonate esters/amides, enhancing ionization efficiency and detection sensitivity .
  • Example Protocol : Mix the compound (1 mM) with analyte in anhydrous acetonitrile, catalyzed by triethylamine (10 mol%), at 40°C for 30 minutes. Quench with aqueous buffer and analyze via reverse-phase HPLC .

Table 2 : Comparison of Derivatization Agents

AgentSensitivity GainStabilityReference
Dansyl chloride10–50xModerate
Pyridine-3-sulfonyl chloride20–100xHigh

Advanced Research Questions

Q. How can researchers address challenges in regioselective sulfonylation when synthesizing derivatives?

  • Electronic and Steric Effects : The trifluoromethoxy group at the 5-position deactivates the pyridine ring, directing sulfonylation to the 3-position. For competing sites (e.g., 2- or 4-positions):
  • Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired substitution .
  • Optimize solvent polarity (e.g., DMF for polar transition states) to favor the desired pathway .
    • Case Study : In a 2024 patent, regioselective synthesis of a related trifluoromethoxy-pyridine sulfonamide achieved >90% selectivity using THF and low-temperature conditions .

Q. How to resolve data contradictions in reactivity studies between this compound and analogous compounds?

  • Contradiction Example : Higher hydrolysis rates observed vs. 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.
  • Mechanistic Insight : The trifluoromethoxy group’s electron-withdrawing nature increases electrophilicity at the sulfur center, accelerating hydrolysis. Confirm via kinetic studies (pH 7.4 buffer, 25°C) .
  • Mitigation : Use anhydrous solvents and stabilize intermediates with scavengers (e.g., molecular sieves) during reactions .

Q. What experimental designs assess the compound’s stability under varying storage and reaction conditions?

  • Stability Protocol :

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC (loss of parent compound >5% indicates instability) .

Hydrolytic Stability : Incubate in buffers (pH 2–10) at 25°C. The compound degrades rapidly above pH 7 due to nucleophilic attack by hydroxide ions .

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